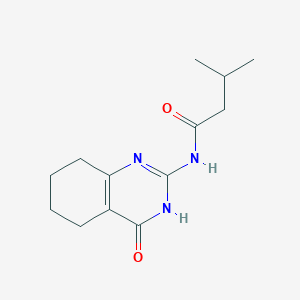

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

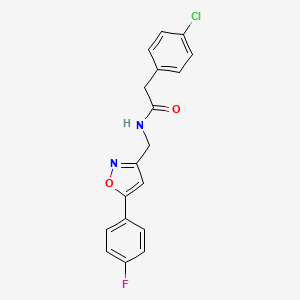

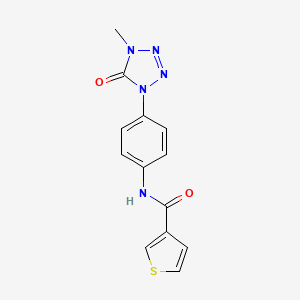

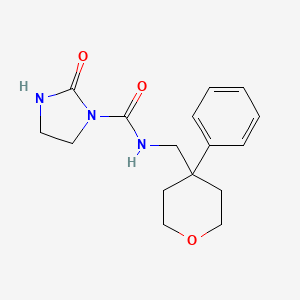

“3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is a chemical compound with the molecular formula C13H19N3O2 . It is used for pharmaceutical testing .

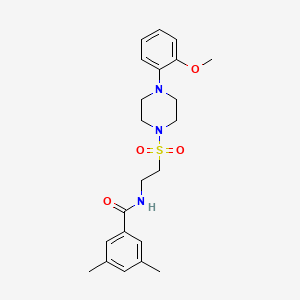

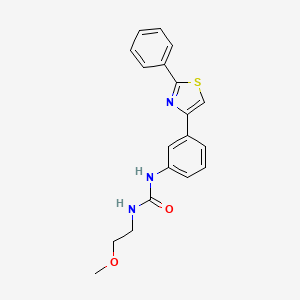

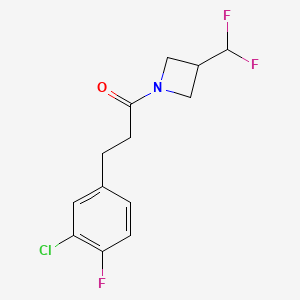

Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinazolinyl group attached to a butanamide group . The quinazolinyl group contains a hexahydro-2-quinazolinyl moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.4 . Its melting point is reported to be 190°C .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A study by Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The synthesized compounds demonstrated broad-spectrum antitumor activity, with specific derivatives showing significant potency against various cancer cell lines. Molecular docking studies indicated that certain compounds exhibited binding modes similar to known anticancer agents, suggesting mechanisms through inhibition of specific kinase activities (Al-Suwaidan et al., 2016).

Antiviral Activity through Microwave Irradiation

Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation. The study highlighted the optimized synthesis conditions and reported that some of the synthesized compounds exhibited weak to moderate anti-Tobacco mosaic virus (TMV) activity, presenting a novel approach to antiviral compound development (Luo et al., 2012).

Antimicrobial and Antifungal Applications

Abu-Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones from visnagenone or khellinone. The resulting compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Certain derivatives showed excellent growth inhibition, highlighting the potential for developing new antimicrobial agents (Abu-Hashem, 2018).

Corrosion Inhibition

Errahmany et al. (2020) investigated quinazolinone derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. Their study combined experimental techniques with density functional theory (DFT) calculations and Monte Carlo (MC) simulations. The derivatives showed high inhibition efficiencies, suggesting applications in protecting industrial materials against corrosion (Errahmany et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various targets, such as matrix metalloproteinases .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its therapeutic effects .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to influence various biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Propriétés

IUPAC Name |

3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-8(2)7-11(17)15-13-14-10-6-4-3-5-9(10)12(18)16-13/h8H,3-7H2,1-2H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBGSRYSXUQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2992445.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2992446.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992448.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)

![Prop-2-enyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2992457.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)